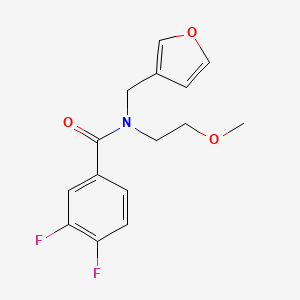

![molecular formula C18H17N3O B2457487 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide CAS No. 1788561-69-2](/img/structure/B2457487.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

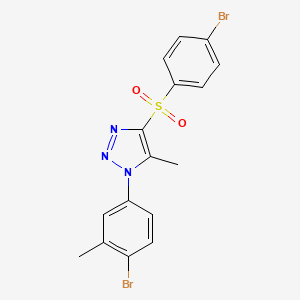

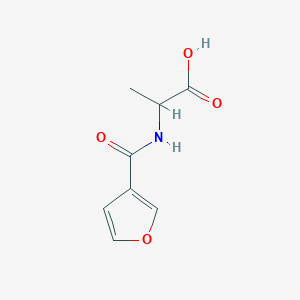

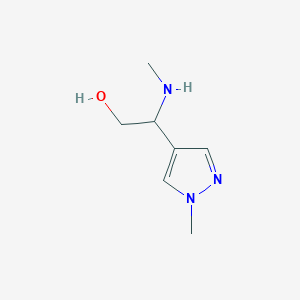

“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are important fused bicyclic heterocycles recognized for their wide range of applications in medicinal chemistry . They have been associated with various pharmacological activities such as antiviral, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

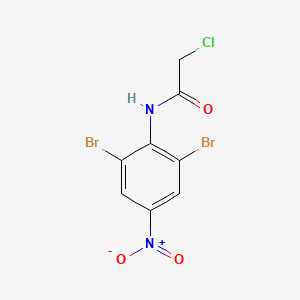

The synthesis of imidazopyridine derivatives often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines has been reported . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass . The 1H NMR spectrum of a similar compound showed various peaks indicating the presence of different types of hydrogen atoms .Chemical Reactions Analysis

The reaction of 2-aminopyridines with α-bromoketones in polar organic solvents has been reported . A chemodivergent reaction was proposed where the reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt .Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are synthesized from N-(prop-2-yn-1-yl)pyridin-2-amines. This synthesis process is practical and involves a two-step procedure . The synthesized imidazo[1,2-a]pyridines are then used in various research applications.

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been evaluated as potential anticancer agents against breast cancer cells . In particular, N-acylhydrazone (NAH) derivatives showed significant results. Among the novel derivatives, compound 15 exhibited potent activity against the MCF7 and MDA-MB-231 cell lines .

Materials Science Applications

Imidazo[1,2-a]pyridines have great potential in materials science research . They have been reported in different technological applications, such as optoelectronic devices and sensors .

Pharmaceutical Applications

Imidazo[1,2-a]pyridines have wide-ranging pharmacological activities. They are used in the pharmaceutical industry for the development of drugs with various therapeutic effects .

Excited-State Intramolecular Proton Transfer (ESIPT)

Imidazo[1,2-a]pyridines bearing a hydroxyphenyl substituent in the 2 position exhibit an excited-state intramolecular proton transfer (ESIPT) . This phenomenon has wide applicability in laser dyes, fluorescence sensors, and molecular switches .

Anti-TNF-α Compounds

Imidazo[1,2-a]pyridine compounds have been evaluated for their anti-TNF-α properties . Substitution of the N-phenylpyrazole core present in prototype 2 by a bioisosteric imidazo[1,2-a]pyridine scaffold generated anti-TNF-α compounds that were more potent than the previously described N-phenylpyrazole derivative 2 .

Mechanism of Action

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to exhibit antifungal activity against candida spp . They inhibit the formation of yeast to mold as well as ergosterol formation .

Mode of Action

It’s known that similar compounds inhibit the formation of yeast to mold and ergosterol formation . Ergosterol is an essential component of the fungal cell membrane, and its inhibition can lead to cell death .

Biochemical Pathways

It’s known that similar compounds inhibit the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Pharmacokinetics

It’s known that similar compounds could be moderately toxic to humans . In-vitro toxicity studies can help understand the real-time toxic level .

Result of Action

Similar compounds have shown potent activity only against candida spp, including several multidrug-resistant Candida spp . They exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as the presence of multidrug-resistant strains .

Future Directions

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . Future research could focus on developing more effective compounds for treating various diseases, including cancer . The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is also a promising direction .

properties

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c22-18(13-6-5-7-13)20-15-9-2-1-8-14(15)16-12-21-11-4-3-10-17(21)19-16/h1-4,8-13H,5-7H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUNXQASOPWKAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(3,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2457405.png)

![1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2457407.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2457411.png)

![(Z)-ethyl 1-methyl-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2457412.png)

![5-chloro-N-(3,5-dichlorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2457420.png)

![Ethyl 4-oxo-3-phenyl-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2457424.png)